molecular formula C15H20N2 B107045 Vabicaserin CAS No. 620948-93-8

Vabicaserin

Cat. No. B107045
M. Wt: 228.33 g/mol
InChI Key: NPTIPEQJIDTVKR-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Vabicaserin has a molecular formula of C15H21ClN2 . Its exact mass is 264.14 and its molecular weight is 264.790 . The compound includes a total of 40 bonds, including 20 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and various ring structures .


Physical And Chemical Properties Analysis

Vabicaserin has a chemical formula of C15H20N2 . Its average weight is 228.339 and its monoisotopic weight is 228.162648652 . The elemental analysis shows that it contains Carbon (68.04%), Hydrogen (7.99%), Chlorine (13.39%), and Nitrogen (10.58%) .

Scientific Research Applications

  • Metabolism in Various Species Vabicaserin, a potent 5-hydroxytryptamine2C agonist, undergoes extensive metabolism in various species, including mice, rats, dogs, monkeys, and humans. It is metabolized through hydroxylation, imine formation, and carbamoyl glucuronidation, with species-specific variations in metabolic pathways. In humans, carbamoyl glucuronidation is the major metabolic pathway, whereas in rats, oxidative metabolism predominates. These findings are critical for understanding the metabolic behavior of vabicaserin across different species (Tong et al., 2010).

  • Clinical Trial in Schizophrenia A randomized, double-blind, placebo-controlled trial investigated the efficacy, safety, and tolerability of vabicaserin in adults with acute schizophrenia. The study found that vabicaserin, at a dose of 200 mg/day, demonstrated significant improvement in schizophrenia symptoms compared to placebo, highlighting its potential therapeutic application in psychiatric disorders (Shen et al., 2014).

  • Species Differences in Carbamoyl Glucuronide Formation Research on the species differences in the formation of vabicaserin carbamoyl glucuronide (CG) showed significant variations among different species. In humans, CG was the predominant circulating metabolite, while in rats, it was a minor metabolite. These differences are essential for understanding the pharmacokinetics and safety profile of vabicaserin in different species (Tong et al., 2010).

  • Predictive Modeling for Schizophrenia Treatment A quantitative systems pharmacology model was used to predict the clinical efficacy of vabicaserin in schizophrenia. The model suggested limited clinical benefit of vabicaserin in schizophrenia treatment at the current clinical exposure limit. This approach provides insights into the drug development and decision-making process for psychiatric medications (Liu et al., 2014).

  • Pharmacological Profile of Vabicaserin The in vitro pharmacological profile of vabicaserin was characterized, revealing its potent and selective agonist activity at the 5-HT2C receptor. This study contributes to understanding the molecular interactions and receptor selectivity of vabicaserin, which is crucial for its application in treating disorders related to serotonergic dysfunction (Dunlop et al., 2011).

  • Synthesis and Analogues of Vabicaserin Research on the synthesis of vabicaserin and its analogues provides insights into the chemical modifications and improvements that can be made to enhance its pharmacological properties. This includes the first synthesis of (±)-trans-vabicaserin, which is crucial for further drug development and optimization (Koolman et al., 2016).

  • Asymmetric Synthesis of Vabicaserin An efficient, asymmetric synthesis of vabicaserin was achieved, highlighting a novel approach to producing this compound. This advancement in synthetic chemistry is vital for large-scale production and availability of vabicaserin for clinical use (Dragan et al., 2013).

Future Directions

As of 2010, Vabicaserin is no longer in clinical trials for the treatment of psychosis . It was also under investigation as an antidepressant but this indication appears to have been dropped as well . Therefore, the future directions of this compound are uncertain.

properties

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17/h1,3,6,12-13,16H,2,4-5,7-10H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTIPEQJIDTVKR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336565
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vabicaserin

CAS RN

887258-95-9
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vabicaserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VABICASERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9550HPNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vabicaserin
Reactant of Route 2
Reactant of Route 2
Vabicaserin
Reactant of Route 3
Vabicaserin
Reactant of Route 4
Vabicaserin
Reactant of Route 5
Vabicaserin
Reactant of Route 6
Vabicaserin

Citations

For This Compound
342
Citations
J Dunlop, SW Watts, JE Barrett, J Coupet… - … of Pharmacology and …, 2011 - ASPET
… Vabicaserin was a potent and full agonist (EC 50 , 8 nM; E … expressing 5-HT 2B receptors, vabicaserin failed to induce a 5-HT … In summary, vabicaserin is a novel, potent, and selective 5-…
Number of citations: 59 jpet.aspetjournals.org
J Liu, A Ogden, TA Comery, A Spiros… - CPT …, 2014 - Wiley Online Library
… , 4 suggesting that vabicaserin could have a rapid onset of action. Vabicaserin also increases … Therefore, vabicaserin offers the possibility of a new antipsychotic medication with broader …
Number of citations: 48 ascpt.onlinelibrary.wiley.com
JHQ Shen, Y Zhao, S Rosenzweig-Lipson… - Journal of psychiatric …, 2014 - Elsevier
… Vabicaserin demonstrated efficacy on primary and secondary endpoints at 200 mg/day, but … mg/day vabicaserin group achieved proof of concept using central ratings. Both vabicaserin …
Number of citations: 70 www.sciencedirect.com
R Neelamegam, T Hellenbrand… - Journal of Medicinal …, 2014 - ACS Publications
The serotonin subtype 2C (5HT 2C ) receptor is an emerging and promising drug target to treat several disorders of the human central nervous system. In this current report, two potent …
Number of citations: 57 pubs.acs.org
Z Tong, A Chandrasekaran, W DeMaio, R Espina… - Drug metabolism and …, 2010 - ASPET
… species, because vabicaserin imine was observed … vabicaserin was observed in dogs and humans but not in other species. In conclusion, the major metabolic pathways for vabicaserin …
Number of citations: 11 dmd.aspetjournals.org
Z Tong, A Chandrasekaran, W DeMaio, R Jordan… - Drug metabolism and …, 2010 - ASPET
… in the extent of vabicaserin carbamoyl glucuronide (CG) … to vabicaserin were approximately 12 and up to 29 in monkeys and humans, respectively, and the ratios of CG to vabicaserin …
Number of citations: 14 dmd.aspetjournals.org
J Cheng, AP Kozikowski - ChemMedChem, 2015 - Wiley Online Library
… Vabicaserin has been studied in clinical trials for the … −1 vabicaserin demonstrated therapeutic effects on both the positive and negative symptoms of the patients. However, vabicaserin …
A Ren, X Zhu, K Feichtinger, J Lehman… - Bioorganic & Medicinal …, 2020 - Elsevier
… In one such iteration, we were interested in investigating a series of analogues of the two related molecules WAY-163909 (2) 12 and vabicaserin (3, SCA-136). In our hands, vabicaserin …
Number of citations: 3 www.sciencedirect.com
WJ Dziechciejewski, R Weber, O Sowada… - Organic …, 2015 - ACS Publications
Cycloalkenes with exocyclic acceptor substituents still remain challenging substrates for enantioselective rhodium-catalyzed 1,4-addition. Cycloalkene carbonitriles and carboxylates …
Number of citations: 13 pubs.acs.org
HF Koolman, WM Braje, A Haupt - Synlett, 2016 - thieme-connect.com
The synthesis of vabicaserin analogues bearing a quaternary center or spiro substitution at the 4-position has been studied via a [6π]-acrylanilide cyclization employing flow …
Number of citations: 18 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.